molecular formula C11H14N2O3 B14668940 N~2~-Benzyl-L-asparagine CAS No. 46741-77-9

N~2~-Benzyl-L-asparagine

Cat. No.: B14668940
CAS No.: 46741-77-9
M. Wt: 222.24 g/mol
InChI Key: IYPFHQCBXITDFG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-Benzyl-L-asparagine is a derivative of the amino acid asparagine, where a benzyl group is attached to the nitrogen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .

Industrial Production Methods

Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Benzyl-L-asparagine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-asparagine.

Properties

CAS No.

46741-77-9

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid

InChI

InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1

InChI Key

IYPFHQCBXITDFG-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.